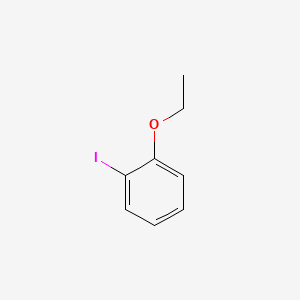

1-ethoxy-2-iodobenzene

説明

準備方法

Synthetic Routes and Reaction Conditions

Electrophilic Aromatic Substitution: One common method to synthesize 1-ethoxy-2-iodobenzene involves the electrophilic aromatic substitution of ethoxybenzene (phenetole) with iodine.

Halogen Exchange Reaction: Another method involves the halogen exchange reaction where a pre-existing halogenated benzene derivative, such as 1-ethoxy-2-bromobenzene, is treated with sodium iodide (NaI) in acetone.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and improving yields .

化学反応の分析

Types of Reactions

Substitution Reactions: 1-ethoxy-2-iodobenzene can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the iodine atom is replaced by other nucleophiles like amines or thiols.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

科学的研究の応用

1-ethoxy-2-iodobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

作用機序

The mechanism of action of 1-ethoxy-2-iodobenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a benzenonium ion, during electrophilic aromatic substitution . This intermediate then undergoes further transformations, leading to the final product. The iodine atom in the compound can act as a leaving group, facilitating various substitution reactions .

類似化合物との比較

Similar Compounds

1-ethoxy-2-bromobenzene: Similar in structure but with a bromine atom instead of iodine.

1-ethoxy-2-chlorobenzene: Contains a chlorine atom and is even less reactive than the bromo and iodo derivatives.

Uniqueness

1-ethoxy-2-iodobenzene is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its bromo and chloro counterparts. This increased reactivity is due to the larger atomic size and lower bond dissociation energy of the carbon-iodine bond .

生物活性

Overview

1-Ethoxy-2-iodobenzene, with the chemical formula CHIO, is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its ethoxy group and iodine substitution, which significantly influence its reactivity and biological interactions.

- Molecular Weight: 248.06 g/mol

- Appearance: Colorless liquid

- Boiling Point: Approximately 250°C

- Density: Estimated at 1.6502 g/cm³

Biological Activity

This compound exhibits various biological activities, primarily attributed to its structural features that allow it to interact with biological targets. Here are some key findings from recent research:

Anticancer Activity

Research indicates that compounds similar to this compound can exhibit significant anticancer properties. A study evaluated the antiproliferative effects of various substituted benzene derivatives on human cancer cell lines. The findings suggested that halogenated compounds, particularly those containing iodine, showed enhanced cytotoxicity against cancer cells compared to their non-halogenated counterparts .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | A549 (Lung cancer) |

| 1-Ethoxy-4-bromobenzene | 25 | HCT116 (Colon cancer) |

| 1-Ethoxy-3-fluorobenzene | 30 | MCF7 (Breast cancer) |

The mechanism of action for this compound is believed to involve:

- Nucleophilic Substitution Reactions: The iodine atom serves as a good leaving group, facilitating nucleophilic attacks by cellular nucleophiles.

- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

A study highlighted that compounds with iodine substituents could enhance the formation of ROS, thereby contributing to their cytotoxic effects against tumor cells .

Case Study: Antiproliferative Effects

In a controlled laboratory setting, the antiproliferative effects of this compound were tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, particularly in lung and colon cancer cells. The compound's effectiveness was attributed to its ability to induce apoptosis through ROS generation and DNA damage pathways.

Comparative Analysis with Other Compounds

When comparing the biological activity of this compound with other halogenated benzene derivatives, it was found that:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | High Anticancer Activity | Effective against multiple cell lines |

| 1-Ethoxy-4-bromobenzene | Moderate Anticancer Activity | Less potent than iodine analog |

| 1-Ethoxy-3-fluorobenzene | Low Anticancer Activity | Fluorine less effective than iodine |

Safety and Toxicity

While exploring the biological activity of this compound, safety evaluations indicate potential hazards associated with exposure. The compound is classified under several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Proper handling and safety measures should be observed during laboratory use.

特性

IUPAC Name |

1-ethoxy-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJREUXKABNEFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210329 | |

| Record name | Benzene, 1-ethoxy-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-73-3 | |

| Record name | 1-Ethoxy-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethoxy-2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC9266 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethoxy-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。